molecular formula C29H42 B054791 9,9-Di-n-octylfluorene CAS No. 123863-99-0

9,9-Di-n-octylfluorene

Cat. No.: B054791
CAS No.: 123863-99-0
M. Wt: 390.6 g/mol
InChI Key: RXACYPFGPNTUNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

9,9-Di-n-octylfluorene, also known as Poly (9,9-di-n-octylfluorenyl-2,7-diyl) (PFO), is a blue light-emitting fluorescent polymer . Its primary target is the optoelectronic devices where it forms an emissive layer .

Mode of Action

The mode of action of this compound involves the formation of an ordered β conformation both in solution and film . This ordered structure is crucial for preparing high-efficiency optoelectronic devices . The β-phase can be generated by introducing an ambipolar unit on a polyfluorene backbone .

Biochemical Pathways

The biochemical pathways of this compound involve the transformation of chain structure and β conformation from the solution to the film . This transformation process is influenced by the molecular weight and involves three stages . The formation of the β-phase can be prompted after spin-coating without gelling in a poor solvent, exposure to tetrahydrofuran vapor, cooling to liquid-N2 temperature, and reheating .

Result of Action

The result of the action of this compound is the emission of blue light with high electroluminescence quantum yield . The photoluminescence spectrum of PFO in a dilute solid-state solution in polystyrene redshifts by 320 meV over 7.4 GPa, while that of a PFO thin film redshifts 460 meV over a comparable pressure range .

Action Environment

The action environment of this compound includes the conditions under which the β-phase is formed. This includes the solvent environment, temperature changes, and the presence of ambipolar moieties . The formation of the β-phase can be influenced by environmental factors such as solvent type and temperature .

Safety and Hazards

When handling 9,9-Di-n-octylfluorene, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation . Avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .

Future Directions

The future directions of 9,9-Di-n-octylfluorene research could involve further investigation into its synthesis methods , as well as its applications in optoelectronic devices . The formation of the β-phase and its relationship with the molecular weight could also be a focus of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Di-n-octylfluorene typically involves the alkylation of fluorene. One common method is the Friedel-Crafts alkylation, where fluorene reacts with octyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 9,9-Di-n-octylfluorene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its high chemical stability and efficient photoluminescence, making it a preferred choice for blue light-emitting applications. Its ability to form stable polymers and copolymers further enhances its versatility in various scientific and industrial applications .

Properties

IUPAC Name

9,9-dioctylfluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42/c1-3-5-7-9-11-17-23-29(24-18-12-10-8-6-4-2)27-21-15-13-19-25(27)26-20-14-16-22-28(26)29/h13-16,19-22H,3-12,17-18,23-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXACYPFGPNTUNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1(C2=CC=CC=C2C3=CC=CC=C31)CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

123864-00-6
Record name Poly(9,9-dioctylfluorene)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123864-00-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID70584145
Record name 9,9-Dioctyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123863-99-0
Record name 9,9-Dioctyl-9H-fluorene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123863-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,9-Dioctyl-9H-fluorene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70584145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 9,9-di-n-octylfluorene-2,7-di(ethyleneboronate) (monomer (1)), R=n-octyl, 15.8 g, 29.49 mmol), 2,7-dibromo-9,9-di-n-octylfluorene (16.18 g, 29.49 mmol, (monomer (2)), R=n-octyl) in toluene (130 mL) under nitrogen is added Aliquat® 336 (1.5 g, 3.7 mmol), tetrakis(triphenylphosphine)palladium (0.18 g, 0.15 mmol), and 2M aqueous sodium carbonate (50 mL, 100 mmol). The mixture is stirred vigorously and heated at gentle reflux for 2 hours when a viscous reaction mixture is observed. An additional 50 mL of toluene is added and the reaction continued for another 15 hours. Sixty mL of toluene is then added to the very viscous reaction mixture and the heating and stirring are continued for 9 more hours. At the end of this period, the polymer is capped by adding 2 g of phenyl ethyleneboronate followed by heating for 15 hours, and one gram of bromobenzene followed by heating for 5 hours. The reaction mixture is cooled to about 60° C. and is added slowly to a stirred solution of 3 L of methanol and 300 mL of deionized water. The fibrous polymer is collected by filtration and is washed successively with methanol (500 mL), deionized water (200mL), and methanol (800 mL), and then dried in vacuum at 60° C. for 10 hours. The polymer weighed 23 g (100% yield). The inherent viscosity of the polymer is 1.50 dL/g. Molecular weight measurement by gel permeation chromatography shows a Mw of 148,00 g/mole, Mn of 47,980 g/mole relative to polystyrene standards. The spectral characteristics of the polymer are consistent with the structure: ##STR7##
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
catalyst
Reaction Step One
Quantity
0.18 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
9,9-di-n-octylfluorene 2,7-di(ethyleneboronate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
monomer ( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
16.18 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
130 mL
Type
solvent
Reaction Step Four
[Compound]
Name
phenyl ethyleneboronate
Quantity
2 g
Type
reactant
Reaction Step Five
Quantity
1 g
Type
reactant
Reaction Step Six
Quantity
3 L
Type
reactant
Reaction Step Seven
Name
Quantity
300 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
9,9-Di-n-octylfluorene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
9,9-Di-n-octylfluorene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
9,9-Di-n-octylfluorene
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
9,9-Di-n-octylfluorene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
9,9-Di-n-octylfluorene
Reactant of Route 6
9,9-Di-n-octylfluorene
Customer
Q & A

Q1: What is the molecular formula and weight of 9,9-Di-n-octylfluorene?

A1: this compound has the molecular formula C29H42 and a molecular weight of 390.66 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound and its polymers?

A2: Researchers frequently utilize a range of spectroscopic methods including:

  • NMR Spectroscopy: This technique is crucial for determining the structure and purity of this compound monomers and polymers. [, , , , , ]
  • UV-Vis Spectroscopy: This method is employed to analyze the absorption and transmission properties of this compound-based materials, particularly their conjugated systems. [, , , , , , , , ]
  • Photoluminescence Spectroscopy: This technique helps researchers understand the light emission characteristics of this compound-based materials, essential for applications like LEDs and sensors. [, , , , , , , , , , , , , ]
  • Raman Spectroscopy: This tool is particularly useful in investigating the morphology and chain conformation of this compound-based polymers in thin films. [, , , ]

Q3: How does the molecular weight of poly(this compound-alt-benzothiadiazole) (F8BT) affect its thin-film morphology?

A3: Studies reveal that higher molecular weight F8BT tends to form films with polymer chains lying preferentially in the plane of the substrate, leading to measurable optical anisotropy. [, ]

Q4: Does annealing affect the properties of F8BT thin films?

A4: Yes, annealing significantly influences the properties of F8BT films. It leads to a more planar conformation of polymer chains, increased optical anisotropy, and changes in absorption and emission characteristics. [, , , ] Annealing also affects electron mobility and triplet generation dynamics within the films. [, ]

Q5: How does the choice of substrate affect the conformation of F8BT chains at the interface?

A5: Research using Raman spectroscopy shows that F8BT chains adopt a more planar conformation near the interface with various substrates (quartz, crosslinked benzocyclobutene, polyvinylphenol, PEDOT:PSS) compared to the bulk of the film. []

Q6: Does this compound itself exhibit catalytic properties?

A6: The provided research focuses on the use of this compound as a building block for polymeric materials used in organic electronics. Its direct catalytic properties are not discussed.

Q7: Have computational methods been used to study this compound-based materials?

A7: Yes, computational chemistry plays a role in understanding these materials. For instance, quantum-chemical calculations have been employed to:

  • Investigate the electronic properties of F8BT copolymers, revealing the localization of molecular orbitals and charge-transfer characteristics of excitons. []
  • Analyze the electron transport mechanisms in F8BT, comparing intrachain and interchain transport efficiency. []
  • Study the impact of polymer packing structure on photoinduced triplet generation and dynamics in F8BT. []
  • Molecular mechanics simulations have been used to rationalize the propensity of spiro-oligo(fluorene)s to thermally activated crystallization. []

Q8: How does the structure of polyfluorene copolymers influence their optical properties, as revealed by computational studies?

A8: Quantum-chemical calculations on polyfluorene copolymers with varying benzothiadiazole content show that a lower benzothiadiazole ratio leads to a reduced oscillator strength of the lowest optical transition and an increased charge-transfer character of the exciton. []

Q9: What is the role of the bridging unit in benzimidazole-fluorene copolymers?

A10: Research on benzimidazole-fluorene copolymers demonstrates that incorporating vinyl and ethynyl bridges helps separate benzimidazole and fluorene units while retaining conjugation. [] This separation allows researchers to differentiate between steric and electronic contributions to band gap changes upon doping. []

Q10: How can the stability of this compound-based polymers be enhanced?

A10: While the provided research doesn't explicitly focus on formulation strategies, it highlights that:

  • Spiro-linked oligofluorenes exhibit enhanced thermal stability against crystallization compared to poly(2,7-(this compound)). []
  • The presence of a poly(this compound-alt-(1,4-phenylene-(4-sec-butylphenyl)imino)-1,4-phenylene) (TFB) layer between graphene and PMMA can act as a protector during graphene transfer, improving device stability and performance in OLEDs. []

Q11: Are there methods to improve the thickness uniformity of inkjet-printed poly(this compound) films?

A12: Researchers have successfully improved thickness uniformity by using solvent mixtures during inkjet printing. Employing a solvent with high volatility and low viscosity alongside a solvent with low volatility and high viscosity can lead to more uniform films by influencing Marangoni flow during the drying process. []

Q12: What SHE considerations are relevant to this compound research?

A12: The provided research primarily focuses on the material science and optoelectronic applications of this compound-based materials. SHE regulations, while crucial for any chemical research, are not explicitly discussed in these papers.

Q13: Can you provide details on the PK/PD, in vitro and in vivo efficacy, resistance, toxicology, drug delivery, biomarkers, or environmental impact of this compound?

A13: The provided research focuses on the material science and optoelectronic applications of this compound. Questions related to pharmacology, toxicology, or environmental impact are outside the scope of these studies.

Q14: How is the β phase content in polyfluorenes typically determined?

A15: The β phase content in polyfluorenes is often determined through analysis of their absorption and emission spectra. The presence of characteristic peaks associated with the β phase allows for qualitative and quantitative assessment. [, ]

Q15: What solvents are commonly used for processing this compound and its polymers?

A15: The research highlights the use of various solvents, including:

  • Chlorobenzene: Often used for solution processing of polyfluorene-based materials. [, ]
  • Toluene: Employed in the synthesis and processing of polyfluorenes, as well as in studies exploring β phase formation. [, , , ]
  • MCH (methylcyclohexane): Utilized in studies investigating the aggregation behavior of polyfluorenes in solution. []
  • Mixtures of solvents with differing properties (volatility, viscosity) are also used to control film morphology during inkjet printing. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.